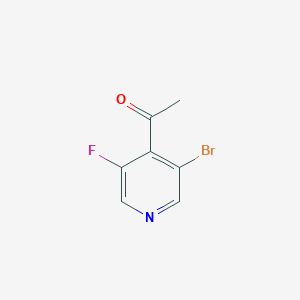

1-(3-Bromo-5-fluoropyridin-4-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-bromo-5-fluoropyridin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO/c1-4(11)7-5(8)2-10-3-6(7)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBDOOYJADDCOHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=NC=C1F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50736529 | |

| Record name | 1-(3-Bromo-5-fluoropyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50736529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1308669-76-2 | |

| Record name | 1-(3-Bromo-5-fluoropyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50736529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Bromo-5-fluoropyridin-4-yl)ethanone: A Key Building Block in Modern Chemistry

Introduction: The Strategic Importance of Halogenated Pyridines

Heterocyclic compounds are fundamental scaffolds in medicinal chemistry and materials science, with nitrogen-containing rings like pyridine being particularly prevalent.[1] The strategic introduction of halogen atoms, such as bromine and fluorine, into these structures can profoundly alter their physicochemical and biological properties.[2][3] Fluorine, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2] Bromine, on the other hand, serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to build molecular complexity.

This guide focuses on 1-(3-Bromo-5-fluoropyridin-4-yl)ethanone , a trifunctional building block that combines the features of a pyridine core, a fluorine substituent, a bromine atom, and a ketone group. This unique combination makes it a valuable intermediate for the synthesis of complex molecules, particularly in the fields of drug discovery and agrochemicals. Its structure offers multiple reaction sites, allowing for selective chemical modifications to explore chemical space and develop novel compounds with desired properties.

Physicochemical and Structural Properties

The fundamental properties of this compound are crucial for its handling, reaction setup, and characterization. Below is a summary of its key identifiers and properties.

| Property | Value | Source |

| CAS Number | 1308669-76-2 | [4] |

| Molecular Formula | C₇H₅BrFNO | [4] |

| Molecular Weight | 218.02 g/mol | [4] |

| Appearance | (Predicted) Solid | [5] |

| Purity | Typically >95% | [4] |

| SMILES | CC(=O)c1c(F)cncc1Br | [6] |

| InChI Key | (Not explicitly found for this isomer) |

Structural Visualization

The spatial arrangement of the atoms in this compound is depicted below. The pyridine ring is substituted at the 3, 4, and 5 positions with bromo, acetyl, and fluoro groups, respectively.

Caption: Chemical structure of this compound.

Spectroscopic Profile (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a singlet for the methyl protons of the acetyl group. The fluorine atom will likely cause splitting of the adjacent proton signals.

-

¹³C NMR: The carbon NMR would show signals for the two carbons of the acetyl group and the five carbons of the pyridine ring. The carbons attached to fluorine and bromine will have their chemical shifts significantly influenced by these halogens.

-

IR Spectroscopy: Key absorption bands would be expected for the carbonyl (C=O) stretch of the ketone (around 1700 cm⁻¹), C-F bond stretches, and various vibrations corresponding to the substituted pyridine ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight (218.02 g/mol ). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in roughly 1:1 ratio) would be observed for the molecular ion and any bromine-containing fragments.

Synthesis and Reactivity

Plausible Synthetic Routes

A potential multi-step synthesis could involve:

-

Directed Ortho-Metalation: Treatment of 3-bromo-5-fluoropyridine with a strong base like lithium diisopropylamide (LDA) could lead to deprotonation at the C4 position, which is activated by both the fluorine and the ring nitrogen.

-

Acylation: The resulting organolithium intermediate can then be quenched with an acetylating agent, such as N-acetylmorpholine or acetyl chloride, to introduce the ethanone moiety at the C4 position.

Caption: A plausible synthetic workflow for the target compound.

Causality in Experimental Design: The choice of a strong, non-nucleophilic base like LDA is critical to ensure selective deprotonation without displacing the bromo or fluoro substituents. The low reaction temperature (-78 °C) is essential to maintain the stability of the highly reactive organolithium intermediate.

Reactivity and Synthetic Utility

The true value of this compound lies in its versatile reactivity, providing multiple avenues for further chemical modification:

-

Cross-Coupling Reactions: The bromine atom at the C3 position is a prime site for Suzuki, Stille, Sonogashira, or Buchwald-Hartwig cross-coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, or amino groups, enabling the rapid generation of diverse compound libraries.

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C5 position can be susceptible to displacement by strong nucleophiles, further expanding the synthetic possibilities.

-

Ketone Chemistry: The acetyl group can undergo various transformations, such as reduction to an alcohol, conversion to an oxime, or serving as a handle for aldol-type condensations.

Applications in Drug Discovery and Agrochemicals

Halogenated heterocyclic ketones are privileged structures in medicinal chemistry and agrochemical research. While specific applications of this compound are not yet widely published, its structural motifs are present in numerous biologically active molecules.

-

Scaffold for Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors used in oncology. The functional groups on this molecule provide the necessary vectors for chemists to orient substituents towards key binding pockets in an enzyme's active site.

-

Intermediate for Insecticides: Related compounds, such as ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, are key intermediates in the synthesis of modern insecticides like Rynaxypyr.[11] This highlights the potential of brominated pyridines as building blocks in the agrochemical industry.

-

Probes for CNS Disorders: The ability to modulate lipophilicity and metabolic stability through fluorination makes this class of compounds interesting for developing agents that can cross the blood-brain barrier and target central nervous system disorders.

-

Antidiabetic Agents: Derivatives of brominated heterocycles have been explored as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), a validated target for type 2 diabetes.[12]

Safety and Handling

Based on available supplier data, this compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and eye protection.[6] The compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory procedures for handling chemical reagents should be strictly followed. The compound should be stored in a cool, dry place, sealed from moisture.[6]

Conclusion

This compound is a highly functionalized chemical building block with significant potential for the synthesis of novel compounds in drug discovery and materials science. Its unique arrangement of a reactive bromine atom, a metabolically robust fluorine atom, and a versatile ketone group on a pyridine scaffold makes it an attractive starting point for creating diverse molecular architectures. As research continues, the application of this and similar halogenated pyridines is expected to expand, leading to the development of new therapeutics, agrochemicals, and functional materials.

References

-

PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Available from: [Link]

-

ResearchGate. Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. Available from: [Link]

-

MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024-09-20). Available from: [Link]

-

MDPI. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Available from: [Link]

-

Semantic Scholar. Reactions with 4‐Bromo‐3‐methyl‐1‐phenyl‐2‐pyrazolin‐5‐one: New Fused Pyrazole Derivatives. (1987). Available from: [Link]

-

PubMed. Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties. Available from: [Link]

-

orientjchem.org. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available from: [Link]

-

MDPI. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Available from: [Link]

- Google Patents. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.

-

ResearchGate. Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. Available from: [Link]

-

NIH PubMed Central. Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate. Available from: [Link]

-

SpectraBase. 1-(3-Bromo-4-thienyl)-ethanone - Optional[MS (GC)] - Spectrum. Available from: [Link]

-

Lead Sciences. 1-(3-Bromo-5-(trifluoromethyl)pyridin-2-yl)ethanone. Available from: [Link]

-

ResearchGate. Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. Available from: [Link]

Sources

- 1. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. synchem.de [synchem.de]

- 5. 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone AldrichCPR 1160936-52-6 [sigmaaldrich.com]

- 6. 1308669-76-2|this compound|BLD Pharm [bldpharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 3-溴-5-氟吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(3-Bromo-5-fluoropyridin-4-yl)ethanone: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-(3-Bromo-5-fluoropyridin-4-yl)ethanone, a key heterocyclic building block in medicinal chemistry. With the CAS Number 1308669-76-2 , this compound serves as a critical intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors. This document details a proposed, robust synthetic pathway, outlines its physicochemical and spectral properties, and explores its strategic applications in the development of novel therapeutics. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Introduction: The Strategic Importance of Fluorinated Pyridines

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong bonds with carbon—can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. The pyridine ring, a ubiquitous motif in pharmaceuticals, when functionalized with both fluorine and bromine, presents a versatile platform for generating diverse molecular architectures.

This compound emerges as a particularly valuable building block. The bromine atom at the 3-position provides a handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents. The fluorine atom at the 5-position modulates the electronic properties of the pyridine ring, influencing its pKa and interaction with biological targets. The acetyl group at the 4-position offers a reactive site for further chemical transformations, such as the formation of pyrazoles and other heterocyclic systems, which are prevalent in kinase inhibitors. This guide will delve into the technical details of this important compound.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and drug design. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1308669-76-2 | [1] |

| Molecular Formula | C₇H₅BrFNO | [1] |

| Molecular Weight | 218.02 g/mol | [1] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | Not available (Predicted to be a solid at room temperature) | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMSO) (Predicted) | N/A |

| Purity | Typically >95% | [1] |

Proposed Synthesis Pathway

Caption: Proposed synthesis of this compound.

Rationale Behind the Synthetic Strategy

The proposed synthesis leverages a Directed ortho-Metalation (DoM) strategy. The fluorine atom at the 5-position and the nitrogen atom of the pyridine ring are expected to direct the deprotonation by a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to the C-4 position. This regioselectivity is crucial for the successful synthesis of the desired isomer. The subsequent acylation with N-methoxy-N-methylacetamide (Weinreb amide) is a well-established method for the synthesis of ketones from organolithium reagents, as the intermediate is stable and does not readily undergo over-addition.

Detailed Experimental Protocol

Step 1: Directed Ortho-Metalation of 3-Bromo-5-fluoropyridine

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous tetrahydrofuran (THF, 100 mL).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in THF to generate LDA in situ.

-

To this freshly prepared LDA solution, add a solution of 3-bromo-5-fluoropyridine (1.0 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the lithiated intermediate.

Step 2: Acylation to Yield this compound

-

To the solution of the lithiated intermediate from Step 1, add a solution of N-methoxy-N-methylacetamide (1.2 eq) in anhydrous THF dropwise at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Spectral Characterization (Predicted)

Due to the lack of publicly available experimental spectra, the following are predicted spectral data based on the structure of this compound and analysis of similar compounds.

| Technique | Predicted Data |

| ¹H NMR | δ (ppm): ~8.7 (s, 1H, H-2), ~8.5 (d, 1H, H-6), ~2.6 (s, 3H, -CH₃). The signals for the pyridine protons would be downfield due to the electron-withdrawing nature of the substituents and the ring nitrogen. |

| ¹³C NMR | δ (ppm): ~195 (C=O), ~160 (d, C-F), ~150 (C-Br), ~145 (C-2), ~130 (C-6), ~125 (C-4), ~25 (-CH₃). The carbon attached to fluorine will show a characteristic doublet with a large coupling constant. |

| IR (cm⁻¹) | ~1700 (C=O stretch), ~1600, ~1450 (aromatic C=C and C=N stretch), ~1250 (C-F stretch). |

| Mass Spec (EI) | M⁺ at m/z 217/219 (due to bromine isotopes). Fragmentation would likely show loss of the acetyl group. |

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

Halogenated pyridines are privileged scaffolds in the design of kinase inhibitors. The specific substitution pattern of this compound makes it an ideal starting material for the synthesis of compounds targeting various protein kinases, which are often dysregulated in cancer and inflammatory diseases.

Synthesis of Pyrazole-Based Kinase Inhibitors

A primary application of this building block is in the synthesis of pyrazole-containing kinase inhibitors. The acetyl group can be readily condensed with hydrazines to form a pyrazole ring fused or linked to the pyridine core.

Caption: General scheme for the utility of the title compound.

This synthetic strategy allows for the generation of a library of compounds where the pyrazole moiety can act as a key pharmacophore, interacting with the hinge region of the kinase active site. The bromine atom on the pyridine ring can then be utilized in a subsequent Suzuki or other cross-coupling reaction to introduce a variety of aryl or heteroaryl groups, which can occupy other pockets of the kinase active site, leading to potent and selective inhibitors.

Safety and Handling

As a halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures: Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray.

Conclusion

This compound is a high-value building block for medicinal chemistry and drug discovery. Its unique substitution pattern provides a versatile platform for the synthesis of complex molecules, particularly kinase inhibitors. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, and its potential applications. As the demand for novel and effective therapeutics continues to grow, the strategic use of such well-designed building blocks will be instrumental in advancing the field of drug development.

References

-

MDPI. (2022, April 8). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Predicted Spectroscopic Data of 1-(3-Bromo-5-fluoropyridin-4-yl)ethanone

This technical guide provides a detailed analysis of the predicted spectroscopic data for the novel compound 1-(3-Bromo-5-fluoropyridin-4-yl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document offers insights into the structural elucidation of this molecule through the interpretation of predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. Given the absence of published experimental spectra for this specific compound, this guide leverages data from structurally similar analogues to provide a robust and scientifically grounded predictive analysis.

Introduction

This compound is a halogenated and acetylated pyridine derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the substituent groups on the pyridine ring. The bromine and fluorine atoms, along with the acetyl group, are expected to significantly influence the molecule's reactivity, binding affinity, and spectroscopic characteristics. Understanding these characteristics is paramount for its potential application and further development.

This guide will delve into the predicted spectroscopic data, offering a comprehensive interpretation based on established principles and data from analogous compounds, namely 3-bromo-5-fluoropyridine and 4-acetylpyridine.

Predicted Spectroscopic Data and Interpretation

Predicted ¹H NMR Spectroscopy

Proton NMR spectroscopy is a powerful tool for determining the structure of organic compounds by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is expected to show two distinct signals for the aromatic protons and one signal for the methyl protons of the acetyl group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.7 | Doublet (d) | ~2.5 | H-2 |

| ~8.5 | Doublet (d) | ~2.5 | H-6 |

| ~2.6 | Singlet (s) | - | -CH₃ |

Interpretation and Rationale:

The chemical shifts of the pyridine ring protons are influenced by the electron-withdrawing effects of the nitrogen atom, the bromine, and the fluorine. The acetyl group, being ortho to both protons, will also exert a deshielding effect.

-

H-2 and H-6 Protons: The two protons on the pyridine ring are expected to appear as doublets due to coupling with each other. Their downfield chemical shifts (around 8.5-8.7 ppm) are a result of the combined deshielding effects of the electronegative nitrogen and halogen atoms, as well as the acetyl group. The proton at position 2 (H-2) is anticipated to be slightly more downfield than the proton at position 6 (H-6) due to the proximity of the bromine atom. The small coupling constant (J ≈ 2.5 Hz) is characteristic of a four-bond coupling (⁴J) in pyridine rings.

-

Methyl Protons (-CH₃): The three protons of the acetyl group are expected to appear as a sharp singlet at approximately 2.6 ppm. This is a characteristic chemical shift for a methyl ketone. The absence of adjacent protons results in a singlet multiplicity.

Experimental Protocol: Acquiring ¹H NMR Spectra

A standard protocol for acquiring a ¹H NMR spectrum would involve:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, and number of scans.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound will display signals for the seven carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~198 | C=O |

| ~160 (d, ¹JCF ≈ 250 Hz) | C-5 |

| ~150 | C-2 |

| ~148 | C-6 |

| ~140 | C-4 |

| ~120 (d, ²JCF ≈ 20 Hz) | C-3 |

| ~28 | -CH₃ |

Interpretation and Rationale:

-

Carbonyl Carbon (C=O): The carbonyl carbon of the acetyl group is expected to have the most downfield chemical shift, around 198 ppm, which is typical for ketones.

-

Pyridine Ring Carbons:

-

C-5: The carbon atom bonded to the fluorine (C-5) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 250 Hz, appearing as a doublet. Its chemical shift will be significantly downfield due to the electronegativity of the fluorine.

-

C-2 and C-6: These carbons, adjacent to the nitrogen atom, will also be deshielded and are predicted to appear around 150 ppm and 148 ppm, respectively.

-

C-4: The carbon bearing the acetyl group (C-4) is expected around 140 ppm.

-

C-3: The carbon attached to the bromine (C-3) will show a smaller two-bond carbon-fluorine coupling (²JCF) of about 20 Hz, appearing as a doublet. The chemical shift will be influenced by the bromine atom and is predicted to be the most upfield of the aromatic carbons.

-

-

Methyl Carbon (-CH₃): The methyl carbon of the acetyl group will appear at a characteristic upfield position, around 28 ppm.

Experimental Protocol: Acquiring ¹³C NMR Spectra

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Utilize the same NMR spectrometer.

-

Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₇H₅BrFNO), the molecular weight is 218.02 g/mol .[1]

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z (mass-to-charge ratio) | Predicted Fragment |

| 217, 219 | [M]⁺ (Molecular ion) |

| 202, 204 | [M - CH₃]⁺ |

| 174, 176 | [M - COCH₃]⁺ |

| 43 | [CH₃CO]⁺ |

Interpretation and Rationale:

-

Molecular Ion Peak: The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing one bromine atom. The molecular ion peak ([M]⁺) will appear as a pair of peaks of nearly equal intensity at m/z 217 and 219, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

Fragmentation Pattern:

-

Loss of a methyl radical (-CH₃) from the molecular ion would result in a fragment ion at m/z 202 and 204.

-

Cleavage of the bond between the pyridine ring and the acetyl group would lead to the loss of an acetyl radical (-COCH₃), giving a fragment at m/z 174 and 176.

-

A prominent peak at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺), is also expected.

-

Experimental Protocol: Acquiring a Mass Spectrum

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron Impact (EI) is a common ionization technique that would likely be suitable for this molecule and would induce the predicted fragmentation.

-

Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole or time-of-flight (TOF) analyzer.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Table 4: Predicted Key Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic (pyridine) |

| ~2950-2850 | C-H stretch | Aliphatic (-CH₃) |

| ~1700 | C=O stretch | Ketone |

| ~1600-1450 | C=C and C=N stretch | Aromatic (pyridine) |

| ~1250 | C-F stretch | Aryl-F |

| ~1100 | C-Br stretch | Aryl-Br |

Interpretation and Rationale:

-

C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretching of the methyl group will appear around 2950-2850 cm⁻¹.

-

Carbonyl (C=O) Stretching: A strong absorption band around 1700 cm⁻¹ is a key diagnostic peak for the carbonyl group of the ketone.

-

Aromatic Ring Stretching: The C=C and C=N stretching vibrations of the pyridine ring will give rise to a series of bands in the 1600-1450 cm⁻¹ region.

-

C-F and C-Br Stretching: The carbon-fluorine and carbon-bromine stretching vibrations are expected to appear in the fingerprint region, at approximately 1250 cm⁻¹ and 1100 cm⁻¹, respectively.

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in solution.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization of Molecular Structure and Key Relationships

The following diagrams illustrate the molecular structure of this compound and the predicted NMR correlations.

Caption: Molecular structure of this compound.

Caption: Predicted ¹H NMR chemical shifts and coupling for this compound.

Conclusion

This technical guide provides a comprehensive set of predicted spectroscopic data for this compound. By leveraging data from analogous structures, we have been able to forecast the key features of its ¹H NMR, ¹³C NMR, Mass, and IR spectra. These predictions offer a valuable starting point for the experimental characterization of this novel compound and will aid researchers in its identification and structural confirmation. The provided experimental protocols serve as a practical guide for obtaining high-quality spectral data. As with any predictive analysis, experimental verification is the ultimate standard for confirmation.

References

-

PubChem. 4-Acetylpyridine. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

1-(3-Bromo-5-fluoropyridin-4-yl)ethanone NMR analysis

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Analysis of 1-(3-Bromo-5-fluoropyridin-4-yl)ethanone

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the analytical methodologies for the structural elucidation of this compound, a key heterocyclic building block in contemporary drug discovery and materials science.[1][2] We will delve into the theoretical underpinnings and practical application of one- and two-dimensional NMR spectroscopy for the unambiguous characterization of this substituted pyridine derivative. The causality behind experimental choices and data interpretation will be emphasized to provide researchers with actionable insights.

The Strategic Importance of NMR in Heterocyclic Compound Analysis

In the synthesis of complex molecules like this compound, precise structural verification is paramount. NMR spectroscopy stands as the cornerstone of this process, offering unparalleled detail regarding the molecular framework, electronic environment, and connectivity of atoms.[3] For a molecule with multiple substituents on an aromatic ring—a bromine atom, a fluorine atom, and an acetyl group—the potential for isomeric impurities necessitates a robust analytical approach. This guide will demonstrate how a suite of NMR experiments, including ¹H, ¹³C, ¹⁹F, and 2D correlation spectroscopy, collectively function as a self-validating system to confirm the identity and purity of the target compound.

Theoretical NMR Spectral Predictions: A First Principles Approach

Before any experiment is conducted, a theoretical analysis of the expected NMR spectra provides a critical roadmap for data interpretation. The electronic effects of the substituents (bromine, fluorine, acetyl group) and the pyridine nitrogen atom create a unique magnetic environment for each nucleus.

Proton (¹H) NMR Spectroscopy

The structure of this compound presents three distinct proton environments: two aromatic protons (H-2 and H-6) and the methyl protons of the acetyl group (CH₃).

-

Chemical Shifts (δ): The pyridine ring protons are expected to resonate at high chemical shifts (downfield), typically in the δ 8.0-9.0 ppm range, due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the nitrogen atom. The bromine and fluorine atoms will further modulate these shifts. The methyl protons, being aliphatic, will appear as a singlet in the upfield region, likely around δ 2.5-2.8 ppm.

-

Spin-Spin Coupling (J):

-

H-2 and H-6: These two protons are in a para relationship to each other. However, they will primarily exhibit coupling to the adjacent ¹⁹F nucleus.

-

Proton-Fluorine (¹H-¹⁹F) Coupling: The most informative feature will be the coupling between the fluorine at position 5 and the protons at positions 2 and 6. We expect to see a meta-coupling (⁴JHF) to H-2 and an ortho-coupling (³JHF) to H-6. These couplings will split the proton signals into doublets or doublets of doublets.

-

Methyl Protons: The acetyl methyl protons are isolated from other protons and will therefore appear as a sharp singlet.

-

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum will reveal all seven unique carbon atoms in the molecule.

-

Chemical Shifts (δ): The carbonyl carbon (C=O) of the acetyl group will be the most deshielded, appearing significantly downfield (δ > 190 ppm). The pyridine ring carbons will resonate in the aromatic region (δ 110-160 ppm), with their exact positions dictated by the attached substituents.[4][5][6] The C-F and C-Br carbons will show characteristic shifts. The methyl carbon (CH₃) will be the most shielded, appearing far upfield (δ ~25-30 ppm).

-

Carbon-Fluorine (¹³C-¹⁹F) Coupling: A key confirmatory feature will be the presence of C-F coupling. The carbon directly bonded to fluorine (C-5) will appear as a large doublet (¹JCF). Carbons two (C-4, C-6) and three bonds away (C-3, C-2) will also show smaller couplings (²JCF and ³JCF), providing further structural validation.[7]

Fluorine (¹⁹F) NMR Spectroscopy

Given the presence of a fluorine atom, ¹⁹F NMR is an essential and highly sensitive experiment.[8][9]

-

High Natural Abundance and Sensitivity: The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it highly receptive to NMR analysis.[8]

-

Chemical Shift (δ): The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment. For fluoroaromatic compounds, shifts can span a wide range.[10][11][12]

-

Coupling: The single fluorine resonance will be split by the neighboring protons, H-6 (ortho-coupling, ³JFH) and H-2 (meta-coupling, ⁴JFH), likely resulting in a doublet of doublets.

Experimental Design and Protocols

The following protocols are designed to yield high-quality, unambiguous data for structural confirmation.

General NMR Analysis Workflow

The logical flow of experiments is crucial for efficient analysis. A standard workflow begins with a rapid ¹H survey scan, followed by ¹³C and ¹⁹F acquisitions, and finally, 2D experiments if structural ambiguities remain.

Caption: General workflow for NMR analysis of this compound.

Step-by-Step Experimental Protocols

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the sample.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. CDCl₃ is a good first choice for many organic molecules.

-

Ensure the solvent contains an internal standard, typically 0.03% v/v Tetramethylsilane (TMS), for referencing the ¹H and ¹³C spectra to δ 0.00 ppm.[13]

-

-

¹H NMR Acquisition (400 MHz Spectrometer):

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-pulse ¹H spectrum.

-

Key Parameters: Spectral width of ~16 ppm, acquisition time of ~2-3 seconds, relaxation delay of 2 seconds, 8-16 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

-

¹³C NMR Acquisition (100 MHz Spectrometer):

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Key Parameters: Spectral width of ~240 ppm, relaxation delay of 2 seconds, acquisition of 512-1024 scans for adequate signal-to-noise.

-

Process and reference the spectrum to the TMS signal at 0.00 ppm or the solvent residual peak (e.g., CDCl₃ at δ 77.16 ppm).

-

-

¹⁹F NMR Acquisition (376 MHz Spectrometer):

-

Acquire a standard one-pulse ¹⁹F spectrum. Proton decoupling is generally not required but can be used to simplify the spectrum.

-

Key Parameters: Wide spectral width (~200 ppm) centered around -120 ppm, relaxation delay of 2 seconds, 64-128 scans.

-

Referencing is typically done externally using a standard like CFCl₃ (δ 0.00 ppm).

-

-

2D NMR Acquisition (COSY & HSQC):

-

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-coupled.[14][15] It is useful for confirming through-bond proton connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals one-bond correlations between protons and the carbons they are directly attached to.[16][17] It is invaluable for assigning carbon resonances.

-

Use standard, pre-optimized parameter sets provided by the spectrometer software for both COSY and HSQC experiments.

-

Predicted Data Presentation and Structural Interpretation

The data obtained from the aforementioned experiments can be tabulated for clear interpretation.

Summary of Predicted NMR Data

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ¹⁹F NMR (Predicted) |

| δ (ppm) | Multiplicity, J (Hz) | δ (ppm) | |

| H-2 | ~8.8 | d, ⁴JHF ≈ 2-4 | C-2 |

| H-6 | ~8.6 | d, ³JHF ≈ 7-9 | C-3 |

| CH₃ | ~2.7 | s | C-4 |

| C-5 | |||

| C-6 | |||

| C=O | |||

| CH₃ |

Note: Predicted chemical shifts and coupling constants are estimates based on typical values for substituted pyridines and fluoroaromatic compounds and may vary based on solvent and experimental conditions.[18][19][20]

Visualization of 2D NMR Correlations

A 2D NMR analysis provides definitive connections between nuclei. The HSQC spectrum is particularly powerful for this molecule.

Caption: Key expected 2D NMR correlations for structural assignment.

Integrated Data Interpretation

The final structural confirmation is achieved by synthesizing all data points:

-

¹H Spectrum: The presence of two downfield doublets and one upfield singlet matches the expected number of proton environments. The splitting patterns of the aromatic signals directly indicate coupling to the fluorine atom.

-

¹⁹F Spectrum: A single resonance, split into a doublet of doublets, confirms one fluorine environment and its coupling to two distinct aromatic protons, consistent with the proposed structure.

-

¹³C Spectrum: The observation of seven distinct carbon signals (five aromatic/carbonyl, one methyl) is expected. The large ¹JCF coupling constant on one of the aromatic carbons is definitive proof of the C-F bond location.

-

HSQC Spectrum: This experiment provides the final, unambiguous link. It will show a correlation cross-peak between the proton signal at ~8.8 ppm and its directly attached carbon (C-2), the proton at ~8.6 ppm and its carbon (C-6), and the methyl protons at ~2.7 ppm and the methyl carbon. This confirms the C-H framework of the molecule.

Conclusion

The structural elucidation of this compound is a clear example of the power of a multi-faceted NMR approach. By integrating data from ¹H, ¹³C, ¹⁹F, and 2D correlation experiments, researchers can move beyond simple spectral matching to a rigorous, first-principles confirmation of molecular structure. The protocols and interpretive logic outlined in this guide provide a robust framework for scientists in drug development and chemical research to confidently characterize this and other complex heterocyclic molecules, ensuring the integrity and validity of their scientific findings.

References

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube . (2020-08-10). [Link]

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC - NIH . National Institutes of Health. [Link]

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration - ACS Publications . ACS Publications. [Link]

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration - ACS Publications . ACS Publications. [Link]

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds . ACS Publications. [Link]

-

Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13 C, 1 H and 11 B through the Density Functional Theory - MDPI . MDPI. [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma . (2018-04-02). [Link]

-

Fluorine NMR . University of Wisconsin. [Link]

-

Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra . (2017-05-01). [Link]

-

Synthesis of 4-(5-bromo) pyridinyl pyrazolinone derivatives and the modulation of their photoresponsive properties - ResearchGate . (2023-04-01). [Link]

-

1 H NMR spectrum for compound 3 in pyridine-d 5 - ResearchGate . [Link]

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar . Semantic Scholar. [Link]

-

7.4: Two Dimensional Heteronuclear NMR Spectroscopy - Chemistry LibreTexts . (2023-02-11). [Link]

-

Site-Specific CH Chalcogenation of Quinoxalin-2(1H) - Supporting Information . Royal Society of Chemistry. [Link]

-

1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imazo-(1,2-a) - DTIC . Defense Technical Information Center. [Link]

-

An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines - ChemRxiv . ChemRxiv. [Link]

-

Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory - PMC - NIH . National Institutes of Health. [Link]

-

19Flourine NMR . Process NMR Associates. [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia . Wikipedia. [Link]

-

(PDF) 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone . (2025-09-28). [Link]

-

3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone - NIH . National Institutes of Health. [Link]

-

1-[3-(3-bromophenyl)-1H-pyrazol-5-yl]ethanone - PubChem . PubChem. [Link]

Sources

- 1. synchem.de [synchem.de]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. researchgate.net [researchgate.net]

- 11. biophysics.org [biophysics.org]

- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 13. rsc.org [rsc.org]

- 14. emerypharma.com [emerypharma.com]

- 15. web.uvic.ca [web.uvic.ca]

- 16. youtube.com [youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. 3-溴-5-氟吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 19. researchgate.net [researchgate.net]

- 20. 3-Pyridyl bromide(626-55-1) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 1-(3-Bromo-5-fluoropyridin-4-yl)ethanone: Synthesis, Properties, and Applications for Researchers

This technical guide provides a comprehensive overview of 1-(3-Bromo-5-fluoropyridin-4-yl)ethanone, a valuable heterocyclic building block for researchers in drug discovery and medicinal chemistry. This document delves into its commercial availability, a proposed synthetic route with a detailed experimental protocol, its physicochemical properties, potential applications, and essential safety and handling information. The insights provided herein are grounded in established chemical principles and analogous reactivity of similar compounds, offering a practical resource for laboratory work.

Introduction and Significance

This compound (CAS No. 1308669-76-2) is a substituted pyridine derivative featuring a unique arrangement of functional groups: a ketone, a bromine atom, and a fluorine atom. This trifunctional scaffold makes it a highly versatile intermediate for the synthesis of more complex molecules. Halogenated pyridines are prevalent motifs in a wide array of biologically active compounds, including pharmaceuticals and agrochemicals.[1][2] The presence of both bromine and fluorine offers orthogonal reactivity, allowing for selective transformations at different positions of the pyridine ring. The acetyl group provides a handle for further modifications, such as the construction of more elaborate side chains or the formation of other heterocyclic systems.

While not as commonly cited as some other pyridine derivatives, the strategic placement of its functional groups suggests significant potential for the development of novel chemical entities targeting a range of biological targets. Its utility lies in its ability to serve as a cornerstone for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Physicochemical Properties and Characterization

Detailed experimental data for this compound is not extensively published. However, based on its structure and data from suppliers, the following properties can be summarized. Additionally, predicted data and information from analogous compounds are provided to guide researchers.

| Property | Value/Information | Source |

| CAS Number | 1308669-76-2 | [3][4][5] |

| Molecular Formula | C₇H₅BrFNO | [3][4] |

| Molecular Weight | 218.02 g/mol | [3][4] |

| Physical Form | Solid | [5] |

| Purity | Typically ≥95% | [3][5] |

| Storage | Sealed in dry, 2-8°C | [4][5] |

| Predicted Density | ~1.6 g/cm³ | Estimated based on isomers[6] |

| Predicted Boiling Point | ~240 °C | Estimated based on isomers[6] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | General chemical knowledge |

Spectroscopic Data:

No specific published spectroscopic data (NMR, IR, MS) for this compound was found. Researchers synthesizing or using this compound should perform full analytical characterization. For reference, computational methods like Density Functional Theory (DFT) can be employed to predict NMR spectra, a technique that has proven useful for characterizing novel compounds.[7][8]

Commercial Availability

This compound is available from a select number of specialized chemical suppliers. It is important to note that this compound is often synthesized on demand rather than being a stock item, which may impact lead times for procurement.

Known Suppliers:

-

Synchem: Offers the compound with a purity of 95% on a "synthesis on demand" basis.[3]

-

BLDpharm: Lists the compound with CAS number 1308669-76-2.[4]

-

Sigma-Aldrich: Provides the compound, also likely on a non-stock basis.[5]

Researchers are advised to contact these suppliers directly for current pricing and availability. Given its specialized nature, planning for longer acquisition times is recommended.

Proposed Synthesis of this compound

The overall strategy involves a directed ortho-metalation followed by acylation. This approach leverages the directing effect of the fluorine and bromine substituents to achieve regioselective functionalization at the 4-position.

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Experimental Protocol:

Disclaimer: This is a proposed protocol based on analogous reactions and should be performed by a qualified chemist with appropriate risk assessments.

Materials:

-

3-Bromo-5-fluoropyridine

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

-

N,N-Dimethylacetamide

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for anhydrous reactions

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of the Reaction Vessel: A three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a dropping funnel is dried in an oven and allowed to cool under a stream of inert gas.

-

Reaction Setup: The flask is charged with anhydrous THF and 3-bromo-5-fluoropyridine. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Metalation: A solution of LDA in THF (or n-BuLi) is added dropwise to the cooled solution via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. The mixture is stirred at -78 °C for 1-2 hours to allow for the formation of the 4-lithiated intermediate. The regioselectivity of this step is directed by the combined effects of the bromine and fluorine substituents.

-

Acylation: N,N-Dimethylacetamide is added dropwise to the reaction mixture at -78 °C. After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then partitioned between diethyl ether and water. The aqueous layer is extracted twice more with diethyl ether.

-

Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine. The organic phase is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Final Product Isolation: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

-

The Bromine Atom: This site is susceptible to a variety of cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of aryl, heteroaryl, alkyl, and alkynyl substituents. It can also be a site for nucleophilic aromatic substitution under certain conditions or conversion to an organometallic reagent.

-

The Fluorine Atom: While generally less reactive towards nucleophilic aromatic substitution than chlorine or bromine, its presence significantly influences the electronic properties of the pyridine ring, affecting the reactivity of other positions and the pKa of the pyridine nitrogen.

-

The Acetyl Group: The ketone functionality can be readily transformed into other functional groups. For instance, it can undergo reduction to an alcohol, reductive amination to introduce an amine, or serve as a precursor for the formation of various heterocyclic rings (e.g., pyrazoles, isoxazoles).

This multi-faceted reactivity makes it an ideal starting material for building molecular complexity. In medicinal chemistry, substituted pyridines are integral components of numerous drugs due to their ability to act as bioisosteres for phenyl rings and engage in hydrogen bonding interactions with biological targets. The introduction of fluorine can often enhance metabolic stability and binding affinity.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. synchem.de [synchem.de]

- 4. 1308669-76-2|this compound|BLD Pharm [bldpharm.com]

- 5. 1-(3-Bromo-5-fluoropyridine-4-yl)ethanone [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Detailed Protocol for the Regioselective Synthesis of 1-(3-Bromo-5-fluoropyridin-4-yl)ethanone

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Pyridyl Ketones

Substituted pyridyl ketones are foundational building blocks in modern medicinal chemistry and materials science. Their inherent chemical functionalities—a nucleophilic carbonyl group, an electron-deficient aromatic system, and a basic nitrogen atom—offer multiple handles for molecular elaboration. Specifically, 1-(3-Bromo-5-fluoropyridin-4-yl)ethanone serves as a critical intermediate for introducing the 3-bromo-5-fluoropyridin-4-yl moiety, a structural motif present in a range of biologically active compounds.

This application note provides an in-depth, field-proven protocol for the synthesis of this key intermediate from commercially available 3-bromo-5-fluoropyridine. We will elucidate the mechanistic rationale behind the chosen synthetic strategy, offering a comprehensive guide that moves beyond a simple recitation of steps to explain the causality behind critical experimental choices.

Synthetic Strategy: Overcoming the Challenges of Pyridine Functionalization

The direct acylation of the pyridine ring at the C-4 position presents a significant synthetic hurdle. The electron-withdrawing nature of the ring nitrogen deactivates the system towards classical electrophilic aromatic substitution.

The Inviability of Friedel-Crafts Acylation

A traditional Friedel-Crafts acylation approach is fundamentally incompatible with the pyridine core. The nitrogen's lone pair of electrons acts as a potent Lewis base, readily coordinating with the Lewis acid catalyst (e.g., AlCl₃) required to generate the acylium ion electrophile.[1][2] This coordination forms a highly deactivated pyridinium-Lewis acid complex, effectively shutting down any subsequent electrophilic attack on the ring.[1][2]

The Superiority of Directed ortho-Metalation (DoM)

To circumvent this challenge, our strategy employs Directed ortho-Metalation (DoM), a powerful technique for the regioselective functionalization of aromatic and heteroaromatic systems.[3][4] This methodology relies on the following principles:

-

Directed Deprotonation: A Directing Metalation Group (DMG) on the ring coordinates to an organolithium base. In 3-bromo-5-fluoropyridine, the halogen substituents and the ring nitrogen itself direct the deprotonation. The proton at the C-4 position is the most kinetically acidic due to the inductive effects of the adjacent bromine and the ring nitrogen.[5]

-

Formation of a Nucleophilic Intermediate: Treatment with a strong, hindered base at low temperature selectively removes the C-4 proton, generating a potent 3-bromo-5-fluoro-4-lithiopyridine nucleophile in situ.

-

Electrophilic Quench: This lithiated intermediate is then trapped with a suitable acetylating agent to install the desired ketone functionality with high regioselectivity.

For this transformation, we utilize Lithium Diisopropylamide (LDA) as the base. Its steric hindrance minimizes the risk of competitive nucleophilic addition to the pyridine ring, a common side reaction with smaller alkyllithium bases like n-BuLi.[6][7][8] The reaction is performed at -78 °C to ensure the stability of the highly reactive organolithium intermediate.

Visualized Reaction Scheme & Mechanism

Caption: Simplified DoM mechanism showing key stages of the synthesis.

Detailed Experimental Protocol

This protocol describes a representative synthesis on a 5 mmol scale. Researchers should adjust quantities accordingly for their specific needs.

Materials & Reagents

| Reagent/Material | MW ( g/mol ) | Quantity | Moles (mmol) | Equivalents | Supplier (Example) |

| 3-Bromo-5-fluoropyridine | 175.99 | 880 mg | 5.0 | 1.0 | Sigma-Aldrich |

| Diisopropylamine | 101.19 | 0.84 mL (607 mg) | 6.0 | 1.2 | Acros Organics |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 2.4 mL | 6.0 | 1.2 | Sigma-Aldrich |

| N,N-Dimethylacetamide (DMA) | 87.12 | 0.56 mL (558 mg) | 6.4 | 1.28 | Fisher Scientific |

| Anhydrous Tetrahydrofuran (THF) | - | 30 mL | - | - | Acros Organics |

| Saturated aq. NH₄Cl Solution | - | 20 mL | - | - | - |

| Ethyl Acetate (EtOAc) | - | ~100 mL | - | - | - |

| Brine (Saturated aq. NaCl) | - | 20 mL | - | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | ~5 g | - | - | - |

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

CRITICAL: This reaction is highly sensitive to air and moisture. All glassware must be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

-

LDA Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add anhydrous THF (15 mL) and diisopropylamine (0.84 mL, 6.0 mmol). Cool the flask to 0 °C using an ice-water bath.

-

Slowly add n-butyllithium (2.4 mL of a 2.5 M solution in hexanes, 6.0 mmol) dropwise via syringe over 5 minutes.

-

After the addition is complete, stir the resulting pale yellow solution at 0 °C for 30 minutes to ensure complete formation of LDA.

-

Lithiation: Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath.

-

In a separate dry flask, dissolve 3-bromo-5-fluoropyridine (880 mg, 5.0 mmol) in anhydrous THF (15 mL).

-

Transfer the substrate solution to the LDA solution at -78 °C via cannula or syringe dropwise over 15 minutes. A color change to deep red or brown is typically observed, indicating the formation of the lithiated species.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Acylation (Electrophilic Quench): Slowly add N,N-dimethylacetamide (0.56 mL, 6.4 mmol) dropwise to the reaction mixture at -78 °C.

-

After the addition is complete, allow the reaction to stir at -78 °C for an additional 30 minutes.

-

Work-up: Remove the dry ice/acetone bath and allow the reaction to warm slowly to room temperature. Let it stir overnight.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.

Characterization and Validation

The identity and purity of the final product should be confirmed using standard analytical techniques.

-

¹H NMR: Expect to see a singlet for the methyl protons of the acetyl group (~2.7 ppm) and two doublets in the aromatic region corresponding to the two pyridine protons.

-

¹³C NMR: The spectrum should show signals for the carbonyl carbon (~195-200 ppm), the methyl carbon (~30 ppm), and four distinct signals for the pyridine ring carbons.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ and/or [M+H]+ corresponding to the calculated mass of C₇H₅BrFNO, exhibiting the characteristic isotopic pattern for a monobrominated compound.

-

Purity: Purity should be assessed by HPLC or GC analysis. A well-executed synthesis can be expected to yield the product with >95% purity after chromatography.

Safety and Troubleshooting

| Observation / Problem | Potential Cause | Suggested Solution |

| Low or no yield | Incomplete lithiation due to moisture contamination or inactive n-BuLi. | Ensure all glassware is rigorously dried and solvents are anhydrous. Titrate the n-BuLi solution before use to confirm its molarity. |

| Insufficient reaction time for lithiation. | Increase the stirring time at -78 °C after substrate addition to 1.5-2 hours. | |

| Recovery of starting material | Inefficient deprotonation or rapid proton quench from a non-anhydrous source. | See above. Ensure the electrophile (DMA) is also anhydrous. |

| Formation of multiple products | Lithiation at other positions or side reactions. | Ensure the temperature is strictly maintained at -78 °C during lithiation and electrophile addition. Add the substrate solution slowly to the LDA to maintain dilution and temperature control. |

Safety Precautions:

-

n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere. It can ignite upon contact with air or moisture.

-

Diisopropylamine and THF are flammable and irritants.

-

The reaction should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, must be worn at all times.

References

- Kondo, Y., Murata, N., & Sakamoto, T. (1994). Reductive Lithiation of Halopyridines Using Lithium Naphthalenide. HETEROCYCLES, 37(3), 1467.

- Eidam, A., & Kalesse, M. (2019). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters, 21(19), 8019–8023.

- Gribble, G. W., & Saulnier, M. G. (1993). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generation of 3,4-Pyridyne. HETEROCYCLES, 35(1), 151.

-

Filo. The chemistry of pyridine under friedel - crafts acylation. [Link]

- Singh, B. K., & Singh, S. (2015).

-

Myers, A. G. Directed Ortho Metalation Research Group Presentation. [Link]

-

Mortier, J. Directed Ortho Metalation Collection. [Link]

- Spletstoser, J. T., White, J. M., Tunoori, A. R., & Georg, G. I. (2007). Amide Reduction with Schwartz's Reagent. Journal of the American Chemical Society, 129(11), 3408–3419.

-

Wikipedia. Directed ortho metalation. [Link]

-

Grokipedia. Directed ortho metalation. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. The chemistry of pyridine under friedel - crafts acylation | Filo [askfilo.com]

- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. uwindsor.ca [uwindsor.ca]

Application Notes: The Strategic Utility of 1-(3-Bromo-5-fluoropyridin-4-yl)ethanone in Modern Medicinal Chemistry

Introduction: Unpacking the Potential of a Versatile Pyridine Building Block

In the landscape of contemporary drug discovery, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. The heterocyclic compound, 1-(3-Bromo-5-fluoropyridin-4-yl)ethanone, has emerged as a highly valuable and versatile building block, particularly in the pursuit of kinase inhibitors for oncology and inflammatory diseases. Its unique trifunctionalized pyridine core offers medicinal chemists a powerful scaffold, pre-configured with orthogonal chemical handles that allow for precise and sequential molecular elaboration.

The presence of a fluorine atom can significantly enhance metabolic stability and binding affinity of a drug candidate.[1] The bromine atom serves as a prime site for transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties. Finally, the acetyl group provides a reactive center for the construction of various heterocyclic systems, such as pyrazoles, which are prevalent in a multitude of biologically active compounds.[2] This application note will provide an in-depth guide to the strategic use of this compound, complete with detailed synthetic protocols and mechanistic insights.

Physicochemical Properties

A summary of the key physicochemical properties of the title compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1308669-76-2 | [1][3][4] |

| Molecular Formula | C₇H₅BrFNO | [1][3] |

| Molecular Weight | 218.02 g/mol | [1][3] |

| Physical Form | Solid | [4] |

| Purity | Typically ≥95% | [1] |

| Storage | Sealed in dry, 2-8°C | [3][4] |

Core Application: Synthesis of Pyrazole-Based Kinase Inhibitors

A primary application of this compound is in the synthesis of pyrazole-containing compounds, a class of heterocycles well-represented in approved drugs and clinical candidates.[2] The acetyl group is an ideal precursor for the formation of a pyrazole ring through condensation with a hydrazine derivative. The resulting intermediate is then perfectly poised for further diversification via the bromine substituent.

The following sections detail a representative workflow for the synthesis of a hypothetical, yet medicinally relevant, pyrazolopyridine scaffold, a core structure found in numerous kinase inhibitors, including those targeting Janus kinases (JAKs) and spleen tyrosine kinase (Syk).[5][6]

Experimental Workflow Overview

The overall synthetic strategy is a two-step process designed for efficiency and modularity. First, the pyrazole ring is constructed. This is followed by a Suzuki-Miyaura cross-coupling reaction to introduce a second pharmacophoric element.

Caption: Proposed synthetic workflow for pyrazole-based kinase inhibitors.

Detailed Protocols

PART 1: Synthesis of 3-Bromo-5-fluoro-4-(1H-pyrazol-5-yl)pyridine

This initial step transforms the acetyl group of the starting material into a pyrazole ring. The procedure involves a Claisen condensation followed by cyclization with hydrazine.

Causality Behind Experimental Choices:

-

Sodium Ethoxide: A strong base is required to deprotonate the α-carbon of the acetyl group, initiating the Claisen condensation with diethyl oxalate.

-

Diethyl Oxalate: This reagent serves as the source for the two additional carbon atoms needed to form the pyrazole ring.

-

Hydrazine Hydrate: This is the nitrogen source for the pyrazole ring. It undergoes a condensation reaction with the diketone intermediate, followed by cyclization and dehydration to form the aromatic pyrazole ring.

-

Ethanol: A suitable protic solvent for both the condensation and cyclization steps.

Step-by-Step Protocol:

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous ethanol (100 mL) followed by sodium metal (1.2 eq) in small portions to generate sodium ethoxide in situ.

-

Condensation: To the freshly prepared sodium ethoxide solution, add this compound (1.0 eq) dissolved in a minimal amount of anhydrous ethanol. Stir the mixture for 15 minutes at room temperature.

-

Addition of Diethyl Oxalate: Add diethyl oxalate (1.1 eq) dropwise to the reaction mixture. Stir at room temperature for 2 hours, then heat to reflux for 4 hours. The reaction can be monitored by TLC.

-

Cyclization: Cool the reaction mixture to room temperature and add hydrazine hydrate (1.2 eq) dropwise. Heat the mixture to reflux for an additional 6 hours.

-

Workup and Isolation: After cooling, pour the reaction mixture into ice-water and neutralize with acetic acid. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum.

-

Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford the pure 3-bromo-5-fluoro-4-(1H-pyrazol-5-yl)pyridine.

PART 2: Suzuki-Miyaura Cross-Coupling for Scaffold Diversification

With the pyrazole ring installed, the bromine atom on the pyridine ring serves as a handle for introducing diversity. The Suzuki-Miyaura reaction is a robust and widely used method for this purpose.

Causality Behind Experimental Choices:

-

Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂): A palladium(0) source is essential for the catalytic cycle of the Suzuki reaction. The choice of ligand can significantly impact reaction efficiency.

-

Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃): The base is required to activate the boronic acid for transmetalation to the palladium center.

-

Arylboronic Acid: This is the coupling partner that will be installed at the position of the bromine atom. A wide variety of aryl and heteroaryl boronic acids are commercially available.

-

Solvent System (e.g., Dioxane/Water or Toluene/Ethanol/Water): A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.

Step-by-Step Protocol:

-

Reaction Setup: In a reaction vessel, combine 3-bromo-5-fluoro-4-(1H-pyrazol-5-yl)pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as sodium carbonate (2.0 eq).

-

Solvent and Degassing: Add a mixture of dioxane and water (e.g., 4:1 v/v). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the degassed mixture.

-

Reaction: Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Workup and Isolation: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the final, diversified pyrazolopyridine compound.

Illustrative Biological Data

The pyrazolopyridine scaffold synthesized through this workflow is a common core in many potent kinase inhibitors. Table 2 provides representative biological activity data for known kinase inhibitors that share this core structural motif, illustrating the potential therapeutic relevance of molecules derived from this compound.

| Target Kinase | Representative Compound Class | Reported IC₅₀ Range (nM) | Disease Area |

| JAK1 | Pyrazole-Substituted Pyrrolopyridines | 1 - 50 | Rheumatoid Arthritis, Myelofibrosis |

| Syk | Pyridazine-Carboxamides | 10 - 200 | Inflammation, Autoimmune Disorders |

| Aurora Kinases | 3-Aminopyridin-2-one Derivatives | 5 - 100 | Oncology |

Note: The data in this table is illustrative for the class of compounds and not from direct derivatives of this compound.

Conclusion and Future Directions

This compound represents a strategically designed building block for medicinal chemistry. Its inherent functionalities allow for the efficient and modular synthesis of complex heterocyclic systems, particularly pyrazole-containing scaffolds. The protocols detailed herein provide a robust framework for researchers to leverage this versatile starting material in the discovery of novel kinase inhibitors and other therapeutic agents. The orthogonality of its reactive sites—the acetyl group for heterocycle formation and the bromine for cross-coupling—ensures its continued and expanding role in drug development programs. Future applications may involve leveraging the fluorine atom for ¹⁹F NMR-based screening techniques or exploring alternative cyclization and coupling reactions to further expand the chemical space accessible from this valuable intermediate.

References

-

Fun, H.-K., Loh, W.-S., Sapnakumari, M., Narayana, B., & Sarojini, B. K. (2012). 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2586. [Link]

- Wang, L., Lu, W., Xiao, Z., Zhou, M., Li, J., & Xu, S. (2016). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. 4th International Conference on Mechanical Materials and Manufacturing Engineering (MMME 2016).

- Portola Pharmaceuticals, Inc. (2014). Inhibitors of syk.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone. BenchChem.

- Abdelhamid, A. O., & Riad, B. Y. (1987). Reactions with 4‐Bromo‐3‐methyl‐1‐phenyl‐2‐pyrazolin‐5‐one: New Fused Pyrazole Derivatives. Archiv der Pharmazie, 320(10), 1010-1014.

- Vertex Pharmaceuticals Incorporated. (2003). Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use.

- Janardhanam, C., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 14(4), 103054.

-

Naim, M. J., Alam, O., Alam, M. J., & Siddiqui, N. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(12), 1678. [Link]

- Chandra, J. S., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 121, 530-547.

- Request PDF. (n.d.). Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1.